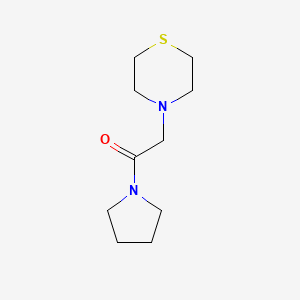

1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

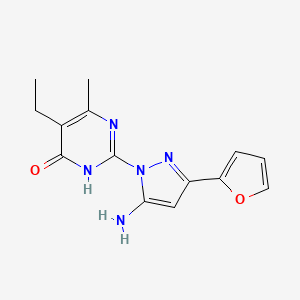

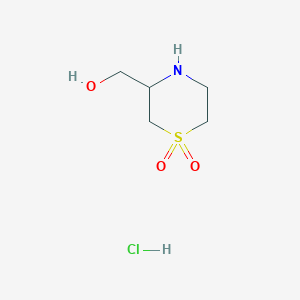

1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone is a compound that can be inferred to contain both pyrrolidine and thiomorpholine moieties based on its name. While the specific compound is not directly mentioned in the provided papers, we can draw parallels with related compounds and their properties, synthesis, and applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, nucleophilic substitution, and rearrangement reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for biologically active compounds, was achieved through a sequence of such reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, the synthesis of organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone as a ligand involved coordination through sulfur, nitrogen, and oxygen atoms .

Molecular Structure Analysis

The molecular structure of compounds containing pyrrolidine and thiomorpholine is characterized by the presence of nitrogen and sulfur atoms, which can act as coordination sites in metal complexes. For example, in the synthesis of 2,6-bis(thiomorpholinomethyl)pyridine, the ligand acted in a tridentate fashion using its nitrogen atoms while the sulfur atoms remained free . This suggests that in this compound, similar coordination behavior could be expected.

Chemical Reactions Analysis

Compounds with pyrrolidine and thiomorpholine structures are often involved in various chemical reactions. For instance, the reaction of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides with trifluoroacetic acid and 2-naphthol led to the formation of dibenzoxanthenes . This indicates that the pyrrolidine ring can undergo ring-opening reactions under acidic conditions, which could be relevant for the chemical reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can provide insights into the behavior of this compound. For example, the polymers derived from pyrrole derivatives exhibited good thermal stability and electrical conductivity, which were influenced by the substituents on the benzene ring . The organotin(IV) complexes of a related ligand showed low molar conductance values, indicating that they are nonelectrolytes . These properties are crucial for applications in materials science and electronics.

Aplicaciones Científicas De Investigación

Organocatalytic Synthesis

1-(Pyrrolidin-1-yl)-2-thiomorpholinoethanone's derivatives, specifically spiro[pyrrolidin-3,3'-oxindoles], are noted for their significant biological activities. These derivatives have been synthesized through an enantioselective organocatalytic approach, demonstrating high enantiopurity and structural diversity. This method involves asymmetric catalytic three-component 1,3-dipolar cycloaddition, providing a new pathway to medicinal chemistry and diversity-oriented synthesis due to its high stereo- and regioselectivity (Xiao-Hua Chen et al., 2009).

Electrochromic and Electrochemical Properties

The compound's derivatives have been explored for their electrochromic and electrochemical properties. Studies have led to the development of electrically conductive films with fast optical switching time, demonstrating potential applications in solar energy materials and devices (Jaeyoung Hwang et al., 2010).

Luminescence in Platinum(II) Complexes

Research involving derivatives of this compound has led to the development of platinum(II) complexes displaying bright-orange to red room-temperature luminescence. These findings are significant for advancements in inorganic chemistry and potential applications in imaging and sensing technologies (H. Wen et al., 2010).

Enhancing Aqueous Solubility of Antiproliferatives

Efforts to improve the water solubility of thieno[2,3-b]pyridines, a class of antiproliferatives, have involved strategies such as incorporating a morpholine moiety. This approach significantly increased water solubility, demonstrating a potential method for enhancing the clinical application of such compounds (A. Zafar et al., 2018).

Ugi Reaction and Amine C-H Functionalization

The compound has been utilized in developing new variants of the Ugi reaction, incorporating a redox-neutral amine C-H functionalization step. This innovative approach has opened new avenues for synthesizing complex molecules, showcasing the compound's versatility in organic synthesis (Zhengbo Zhu & D. Seidel, 2016).

Binding Capability of N,O-Hybrid Diamide Ligands

Research into N,O-hybrid diamide ligands with this compound derivatives has shown promise for the selective separation of actinides over lanthanides. These findings contribute to the development of more efficient ligands for nuclear waste management and the recycling of valuable materials (R. Meng et al., 2021).

Propiedades

IUPAC Name |

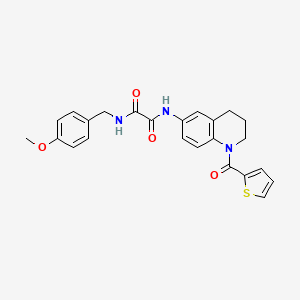

1-pyrrolidin-1-yl-2-thiomorpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c13-10(12-3-1-2-4-12)9-11-5-7-14-8-6-11/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGGNXFEOYNTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)